Pidotimod

Description

Pidotimod is a synthetic dipeptide with immunomodulatory properties.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to compound with unspecified stereochemistry

Properties

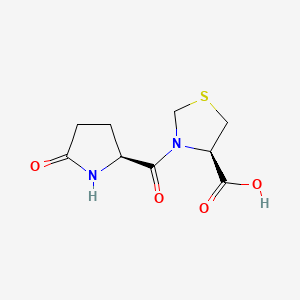

IUPAC Name |

(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046199 | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

121808-62-6 | |

| Record name | Pidotimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidotimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidotimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidotimod | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pidotimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pidotimod's Immunomodulatory Action on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pidotimod, a synthetic dipeptide molecule, has demonstrated significant immunomodulatory effects, particularly on the innate immune system. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its influence on key innate immune cells, including dendritic cells, natural killer cells, and macrophages. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of this compound's immunomodulatory properties. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Innate Immune Cells

The following tables summarize the quantitative data on the effects of this compound on various parameters of innate immune cell function as reported in the scientific literature.

Table 1: Effect of this compound on Dendritic Cell (DC) Maturation and Function

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| MHC Class II Expression | Murine Bone Marrow-Derived DCs | Not Specified | 2-fold increase in percentage of MHC-II+ cells | [1] |

| Murine DC2.4 cell line | 800 µg/mL | 90.71 ± 2.03% MHC-II+ cells vs. 67.50 ± 1.26% in control (p < 0.01) | [1] | |

| CD86 Expression | Murine Bone Marrow-Derived DCs | Not Specified | Increased percentage of CD86+ cells | [1] |

| Murine DC2.4 cell line | 800 µg/mL | 89.62 ± 1.69% CD86+ cells vs. 66.68 ± 1.68% in control (p < 0.01) | [1] | |

| CD83 Expression | Human Monocyte-Derived DCs | Not Specified | Upregulation | [2] |

| HLA-DR Expression | Human Monocyte-Derived DCs | Not Specified | Upregulation | [2] |

| IL-12p70 Production | Murine DC2.4 cell line | 800 µg/mL | 289.00 ± 11.30 pg/mL vs. 256.83 ± 7.24 pg/mL in control (p < 0.01) | [3] |

| IL-12p40 Production | Murine DC2.4 cell line | 800 µg/mL | 388.50 ± 19.63 pg/mL vs. 353.00 ± 13.44 pg/mL in control (p < 0.01) | [3] |

| TNF-α Production | Murine DC2.4 cell line | 800 µg/mL | Lower production compared to control | [3] |

| MCP-1 Production | Human Monocyte-Derived DCs | Not Specified | High amounts released | [2] |

Table 2: Effect of this compound on Natural Killer (NK) Cell Activity

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| NK Cell Activity | Mouse Splenocytes | 200 mg/Kg ip for 5 days | Significant increase in NK activity | [4][5] |

Note: Specific quantitative data on the percentage increase in NK cell cytotoxicity was not available in the reviewed literature.

Table 3: Effect of this compound on Macrophage Polarization and Function

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| M2 Macrophage Marker Gene Expression (Arg1, Fizz1, Ym1, MR) | Mouse Bone Marrow-Derived Macrophages | Not Specified | Significant increase (p < 0.01) | [6] |

| Mannose Receptor (MR) Surface Expression | Mouse Bone Marrow-Derived M2 Macrophages | 1 µg/mL | Dramatically enhanced | [6] |

| Phagocytosis | Human Macrophages and Neutrophils | Not Specified | Promotes phagocytosis | [7][8] |

Note: Specific quantitative data on the percentage increase in phagocytosis was not available in the reviewed literature.

Table 4: Effect of this compound on TLR Signaling and NF-κB Activation

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| TLR-2 Expression | Human Bronchial Epithelial Cells (BEAS-2B) | 10 and 100 µg/mL | Increased expression (p < 0.05) | [9] |

| NF-κB p65 Nuclear Translocation | Human Bronchial Epithelial Cells (BEAS-2B) | 100 µg/mL | Upregulated | [7][9] |

| NLRP12 mRNA Expression | Monocytic cells | Not Specified | Specific upregulation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on innate immunity.

Dendritic Cell Maturation Analysis by Flow Cytometry

Objective: To quantify the expression of maturation markers (e.g., MHC-II, CD83, CD86, HLA-DR) on the surface of dendritic cells following this compound treatment.

Cell Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation.

-

To generate monocyte-derived DCs (moDCs), adhere monocytes by incubating PBMCs in a culture flask for 2 hours.

-

Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.

-

On day 5 or 6, treat the immature moDCs with this compound at various concentrations (e.g., 10, 50, 100 µg/mL) for 24-48 hours. Use lipopolysaccharide (LPS, 1 µg/mL) as a positive control for DC maturation.

Staining Procedure:

-

Harvest the cells and wash with PBS containing 2% FBS (FACS buffer).

-

Resuspend the cells in FACS buffer and incubate with a cocktail of fluorochrome-conjugated monoclonal antibodies against human CD11c, HLA-DR, CD83, and CD86 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the CD11c-positive population to analyze dendritic cells.

-

Quantify the percentage of cells expressing each maturation marker and the mean fluorescence intensity (MFI) for each marker.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To measure the cytotoxic activity of NK cells against target tumor cells after in vivo or in vitro treatment with this compound.

Effector Cell Preparation:

-

For in vivo studies, administer this compound to mice (e.g., 200 mg/kg intraperitoneally for 5 days). Isolate splenocytes to be used as effector cells.[4][5]

-

For in vitro studies, isolate human PBMCs and incubate with this compound for a specified period before the assay.

Target Cell Preparation:

-

Use a standard NK cell-sensitive target cell line, such as K562 cells.

-

Label the K562 cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or Calcein-AM according to the manufacturer's protocol.

Cytotoxicity Assay:

-

Co-culture the effector cells (splenocytes or PBMCs) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add a viability dye, such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI), which will stain the dead target cells.

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the target cell population based on their fluorescent label (e.g., CFSE).

-

Within the target cell gate, determine the percentage of dead cells by quantifying the 7-AAD or PI positive population.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100 *Spontaneous lysis is the percentage of dead target cells in the absence of effector cells.

Macrophage Polarization Analysis by Quantitative RT-PCR

Objective: To determine the effect of this compound on the gene expression of M1 and M2 macrophage markers.

Cell Culture and Polarization:

-

Isolate bone marrow cells from mice and culture them in the presence of M-CSF (20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-

To induce M2 polarization, treat the BMDMs with IL-4 (20 ng/mL) in the presence or absence of this compound for 24 hours.[6]

-

To induce M1 polarization, treat the BMDMs with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound for 24 hours.

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

Quantitative RT-PCR (qRT-PCR):

-

Perform qRT-PCR using a SYBR Green-based master mix and specific primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Fizz1, Ym1, Mrc1).[6]

-

Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Run the PCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells relative to the control.

NF-κB Nuclear Translocation Analysis by Western Blot

Objective: To assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Cell Culture and Treatment:

-

Culture a suitable cell line, such as the human bronchial epithelial cell line BEAS-2B.[9]

-

Treat the cells with this compound (e.g., 100 µg/mL) for a specified time (e.g., 1 hour). Include a positive control such as TNF-α (10 ng/mL).[9]

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This will separate the cytoplasmic proteins from the nuclear proteins.

Western Blotting:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Also, probe for loading controls: a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin A/C) to ensure proper fractionation.[7]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: this compound signaling pathway in innate immune cells.

Experimental Workflows

Caption: Workflow for dendritic cell maturation analysis.

Caption: Workflow for NK cell cytotoxicity assay.

Conclusion

This compound exerts a multifaceted stimulatory effect on the innate immune system. It promotes the maturation and function of dendritic cells, enhances the activity of natural killer cells, and influences macrophage polarization towards an M2 phenotype. These effects are mediated, at least in part, through the activation of Toll-like receptor and NOD-like receptor signaling pathways, leading to the nuclear translocation of NF-κB and the subsequent expression of genes involved in the immune response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the immunomodulatory properties of this compound and its potential therapeutic applications. The continued investigation into the precise molecular interactions and downstream effects of this compound will undoubtedly provide a more complete understanding of its role in modulating innate immunity.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Western blot protocol | Abcam [abcam.com]

Pidotimod's Role in Modulating Adaptive Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pidotimod, a synthetic dipeptide molecule (3-L-pyroglutamyl-L-thiaziolidine-4-carboxylic acid), has demonstrated significant immunomodulatory properties that encompass both innate and adaptive immunity.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action on the adaptive immune system. It details the agent's effects on dendritic cell maturation, T-lymphocyte differentiation and proliferation, and B-lymphocyte antibody production. The guide summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing its immunomodulatory activity, and visualizes the primary signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Core Mechanism of Action in Adaptive Immunity

This compound's influence on the adaptive immune response is multifaceted, primarily initiated by its interaction with antigen-presenting cells (APCs), which subsequently orchestrates the activation and differentiation of T and B lymphocytes.[3][4] The principal mechanism involves bridging the innate and adaptive systems by promoting the functional maturation of dendritic cells (DCs).[2][5]

Mature DCs are more efficient at antigen presentation and express higher levels of co-stimulatory molecules necessary for T-cell activation.[6] this compound has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class II molecules (specifically HLA-DR) and co-stimulatory signals like CD83 and CD86 on DCs.[2][5] This enhancement leads to a more robust activation of naïve T-lymphocytes.

Furthermore, this compound drives T-cell differentiation towards a T helper 1 (Th1) phenotype.[2][7] This is achieved by stimulating DCs to release Th1-polarizing cytokines, such as Interleukin-12 (IL-12).[3][8] The resulting Th1 response is characterized by the production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and IL-2, which are crucial for cell-mediated immunity against intracellular pathogens.[9][10] Concurrently, this compound can down-regulate Th2-associated cytokines like IL-4.[11]

The modulation extends to humoral immunity, where this compound has been observed to increase the levels of serum and salivary immunoglobulins, including IgA, IgG, and IgM, suggesting a role in stimulating B-lymphocyte activity and antibody production.[2][10]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative findings from various studies, illustrating the impact of this compound on key components of the adaptive immune response.

Table 1: Effect of this compound on Dendritic Cell (DC) Maturation Markers

(Data derived from an in vitro study on murine bone marrow-derived DCs (BMDCs) and a DC2.4 cell line)

| Marker | Cell Type | Control Group (% Positive Cells) | This compound Group (% Positive Cells) | Fold Change | P-Value |

| MHC-II | BMDC | 10.52 ± 1.69 | 52.43 ± 1.74 | ~4.98x | p < 0.01 |

| DC2.4 | 67.50 ± 1.26 | 90.71 ± 2.03 | ~1.34x | p < 0.01 | |

| CD86 | BMDC | 20.96 ± 1.36 | 43.81 ± 2.08 | ~2.09x | p < 0.01 |

| DC2.4 | 66.68 ± 1.68 | 89.62 ± 1.70 | ~1.34x | p < 0.01 | |

| CD40 | BMDC | 14.77 ± 0.96 | 44.23 ± 2.01 | ~2.99x | p < 0.01 |

| DC2.4 | 7.55 ± 0.66 | 15.41 ± 0.84 | ~2.04x | p < 0.01 | |

| [3] |

Table 2: Post-Treatment Changes in T-Lymphocyte Subsets in Pediatric Patients

(Data from a retrospective cohort study on children with recurrent respiratory tract infections)

| T-Cell Subset | Control Group (Conventional Treatment) | This compound Group (Conventional + this compound) | Outcome | P-Value |

| CD3+ | Elevated post-treatment | Significantly higher than control | This compound enhances T-cell population | p < 0.05 |

| CD4+ | Elevated post-treatment | Significantly higher than control | This compound enhances helper T-cell population | p < 0.05 |

| CD8+ | Lower post-treatment | Significantly lower than control | This compound modulates cytotoxic T-cell population | p < 0.05 |

| CD4+/CD8+ Ratio | Elevated post-treatment | Significantly higher than control | This compound restores immune balance | p < 0.05 |

| [1][12] |

Table 3: Effect of this compound on Cytokine and Immunoglobulin Levels

| Molecule | Condition / Study Population | Result | Reference |

| IL-12 | Murine Dendritic Cells (in vitro) | Increased production | [8] |

| TNF-α | Murine Dendritic Cells (in vitro) | Decreased production during DC maturation | [8] |

| IFN-γ | Asthmatic Children | Significant increase in levels | [11] |

| IL-4 | Asthmatic Children | Significant reduction in levels | [11] |

| IgE | Asthmatic Children | Significant reduction in levels | [11] |

| IgA, IgG, IgM | Children with Asthma | Significant increase in antibody levels | [2] |

Key Signaling Pathways

This compound's immunomodulatory effects are initiated through specific signaling cascades. A primary pathway involves the upregulation of Toll-like Receptor 2 (TLR2) on epithelial cells and monocytes, which serves as a crucial link to activating downstream adaptive immune responses.[6][13]

This compound-Induced TLR2 and NF-κB Activation

This compound treatment increases the expression of TLR2.[13] Upon ligand binding, TLR2 initiates an intracellular signaling cascade, often utilizing the adaptor protein MyD88.[14] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB).[] Phosphorylated IκB is subsequently degraded, allowing the nuclear factor-kappa B (NF-κB) complex to translocate to the nucleus.[13][] In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes involved in inflammation, DC maturation, and T-cell activation.[13]

This compound's Role in DC Maturation and T-Cell Polarization

The signaling events initiated by this compound converge on the functional maturation of dendritic cells. This process is the critical handoff from the innate to the adaptive immune system, ultimately shaping the T-cell response.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the immunomodulatory effects of this compound on adaptive immune cells.

Protocol 1: Dendritic Cell Maturation Assay via Flow Cytometry

Objective: To quantify the expression of maturation markers (MHC-II, CD86, CD40) on dendritic cells following this compound treatment.

Materials:

-

Bone marrow cells (for BMDCs) or DC2.4 cell line.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Recombinant murine GM-CSF and IL-4 (for BMDC generation).

-

This compound (stock solution in sterile PBS).

-

LPS (positive control).

-

FACS buffer (PBS with 2% FBS).

-

Fluorochrome-conjugated monoclonal antibodies: anti-MHC-II, anti-CD86, anti-CD40.

-

Flow cytometer (e.g., FACS Calibur).

-

Analysis software (e.g., WinMDI).

Methodology:

-

Cell Culture: Culture BMDCs with GM-CSF and IL-4 or maintain the DC2.4 cell line in complete RPMI-1640 medium.

-

Treatment: Seed DCs in culture plates. Treat cells with this compound (e.g., a final concentration of 800 µg/mL) for 48 hours. Include an untreated (medium only) control group and a positive control group treated with LPS (e.g., 1 µg/mL).[3]

-

Cell Harvesting: After incubation, gently collect the cells, wash twice with cold PBS.

-

Antibody Staining: Resuspend cells in FACS buffer. Aliquot cells into FACS tubes and add the pre-titrated fluorochrome-conjugated antibodies against MHC-II, CD86, and CD40. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with FACS buffer to remove unbound antibodies.

-

Fixation: Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde) if storage is required, or in FACS buffer for immediate analysis.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live DC population based on forward and side scatter properties. Analyze the percentage of positive cells and mean fluorescence intensity (MFI) for each marker in the different treatment groups.[3]

Protocol 2: T-Lymphocyte Subset Analysis

Objective: To determine the relative percentages of CD3+, CD4+, and CD8+ T-lymphocytes in peripheral blood mononuclear cells (PBMCs) after this compound administration.

Materials:

-

Whole blood collected in EDTA tubes.

-

Ficoll-Paque for density gradient centrifugation.

-

PBS.

-

Fluorochrome-conjugated monoclonal antibodies: anti-CD3, anti-CD4, anti-CD8.

-

Flow cytometer (e.g., NanoFCM).[1]

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Counting and Viability: Wash the isolated PBMCs twice with PBS. Count the cells and assess viability using a method like trypan blue exclusion.

-

Antibody Staining: Resuspend a defined number of PBMCs (e.g., 1x10^6 cells) in FACS buffer. Add the cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies.

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Washing and Acquisition: Wash the cells twice to remove excess antibodies, resuspend in FACS buffer, and acquire data on the flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on scatter properties. Within the lymphocyte gate, identify the CD3+ population (total T-cells). From the CD3+ gate, further delineate CD4+ (helper T-cells) and CD8+ (cytotoxic T-cells) populations. Calculate the CD4+/CD8+ ratio.[1]

Protocol 3: Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on the proliferative capacity of T-lymphocytes in response to a mitogen.

Materials:

-

Isolated PBMCs (as in Protocol 2).

-

Complete RPMI-1640 medium.

-

Mitogen such as Phytohaemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.

-

This compound.

-

96-well cell culture plates.

-

[³H]-Thymidine or a non-radioactive alternative like CFSE or BrdU.

-

Scintillation counter or flow cytometer, depending on the method.

Methodology ([³H]-Thymidine Incorporation):

-

Cell Plating: Plate PBMCs (e.g., 2x10^5 cells/well) in a 96-well plate in complete medium.

-

Treatment: Add varying concentrations of this compound to the wells. Include wells with mitogen alone (positive control) and medium alone (negative control).

-

Stimulation: Add the T-cell mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Radiolabeling: Add [³H]-Thymidine (e.g., 1 µCi/well) to each well for the final 18 hours of culture.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the Stimulation Index (SI) as the ratio of counts per minute (cpm) in stimulated wells to cpm in unstimulated wells. Compare the SI across different this compound concentrations.[16][17]

Conclusion

This compound demonstrates a robust and multifaceted capacity to modulate the adaptive immune response. By directly targeting dendritic cells to enhance their maturation and antigen-presenting capabilities, it effectively initiates a cascade that leads to the polarization of T-cell responses towards a protective Th1 phenotype. The accompanying quantitative increases in key T-cell subsets, Th1-associated cytokines, and immunoglobulins provide strong evidence for its role as a significant immunomodulatory agent. The experimental protocols detailed herein offer a standardized framework for the continued investigation of this compound and similar molecules. For drug development professionals, this compound's mechanisms suggest its potential as an adjunctive therapy in conditions characterized by weakened cell-mediated immunity, such as recurrent infections, and as a potential modulator in diseases with a Th1/Th2 imbalance. Further research into its precise molecular targets and downstream effects will continue to clarify its therapeutic applications.

References

- 1. alternative-therapies.com [alternative-therapies.com]

- 2. This compound: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and cytokine regulation [cds-bsx.com]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory activity of this compound administered with standard antibiotic therapy in children hospitalized for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Legacy to Innovation: this compound’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: the state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Factors and T-Lymphocyte Subset Changes in Pediatric Recurrent Respiratory Infections Post-Pidotimod Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of airway epithelial cell functions by this compound: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ex vivo evaluation of this compound activity on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Pidotimod: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pidotimod, with the chemical name (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid, is a synthetic dipeptide-like molecule that has garnered significant interest in the pharmaceutical field for its immunomodulatory properties.[1][2] This technical guide provides a detailed overview of the molecular structure, chemical properties, synthesis, and the immunological signaling pathways affected by this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunology.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a thiazolidine (B150603) ring linked to a pyroglutamic acid moiety.[2] Its specific stereochemistry, (4R) and (2S), is crucial for its biological activity.

IUPAC Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid[3]

Chemical Formula: C₉H₁₂N₂O₄S[3]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

| Property | Value | Reference |

| Molecular Weight | 244.27 g/mol | [2] |

| Melting Point | 192-198 °C (with decomposition) | [2] |

| pKa | 3.03 | [4] |

| Calculated logP (cLogP) | Not available in experimental form. | |

| Solubility | Water: 37.8 g/LMethanol: 13.8 g/LEthanol: 4.4 g/LDimethylformamide (DMF): 72.4 g/L | [5] |

| Appearance | White or slightly ivory, odorless microcrystalline powder | [4] |

| Optical Activity | [α]D²⁵ = -150° (c = 2 in 5N HCl) | [4] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the condensation of L-thiazolidine-4-carboxylic acid with an activated derivative of L-pyroglutamic acid.[2][6][7]

General Synthetic Scheme:

-

Preparation of L-thiazolidine-4-carboxylic acid: This intermediate is typically synthesized by the reaction of L-cysteine with formaldehyde.[2]

-

Activation of L-pyroglutamic acid: The carboxylic acid group of L-pyroglutamic acid is activated to facilitate the amide bond formation. This can be achieved by converting it into an active ester (e.g., using pentachlorophenol (B1679276) and a coupling agent like dicyclohexylcarbodiimide (B1669883) - DCC) or an acyl chloride.[2]

-

Condensation Reaction: The activated L-pyroglutamic acid is then reacted with L-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide - DMF) in the presence of a base (e.g., triethylamine) to yield this compound.[2]

-

Purification: The final product is purified by recrystallization or chromatographic techniques to achieve high purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:

A reversed-phase HPLC method is commonly used for the analysis of this compound.[8][9]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 10:90 v/v).[9]

-

Flow Rate: 1-2 mL/min.[9]

-

Detection: UV detection at 215 nm.[9]

-

Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation step using acetonitrile (B52724) is typically employed.[9]

Immunomodulatory Signaling Pathways

This compound exerts its effects by modulating both the innate and adaptive immune systems.[1][10] Its mechanism of action involves the activation of several key signaling pathways.

Activation of Innate Immunity via Toll-Like Receptor (TLR) Signaling

This compound has been shown to upregulate the expression of Toll-like receptor 2 (TLR-2) on airway epithelial cells.[11][12] TLRs are crucial pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an innate immune response. The activation of TLR-2 signaling can lead to the activation of downstream pathways, including the NF-κB pathway.[12]

Caption: this compound-induced TLR-2 signaling cascade.

Maturation of Dendritic Cells (DCs)

This compound promotes the functional maturation of dendritic cells, which are potent antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems.[10][13] This maturation is characterized by the upregulation of surface markers such as HLA-DR, CD83, and CD86.[10] Mature DCs are more effective at activating naive T cells.

Caption: this compound's role in dendritic cell maturation.

Polarization of Macrophages

This compound has been shown to facilitate the polarization of macrophages towards the M2 phenotype.[14] M2 macrophages are typically involved in tissue repair and resolution of inflammation. This effect is observed in the presence of IL-4 and is characterized by the increased expression of M2 marker genes such as Arg1, Fizz1, and Ym1.[14]

Caption: this compound's influence on M2 macrophage polarization.

Conclusion

This compound is a well-characterized synthetic immunomodulator with a defined molecular structure and a range of biological activities. Its ability to enhance both innate and adaptive immune responses through the modulation of key signaling pathways, such as TLR-2 signaling, dendritic cell maturation, and macrophage polarization, underscores its therapeutic potential. This technical guide provides a solid foundation of its chemical and biological properties, which is essential for ongoing research and development in the fields of immunology and pharmacology.

References

- 1. This compound: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 121808-62-6 [chemicalbook.com]

- 3. This compound | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. CN106632594A - this compound synthesis method - Google Patents [patents.google.com]

- 7. CN106749515B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. Analytical and chemical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Immunostimulants in respiratory diseases: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: the state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The regulatory peptide this compound facilitates M2 macrophage polarization and its function - PubMed [pubmed.ncbi.nlm.nih.gov]

Pidotimod Signaling Pathways in T-Lymphocytes: A Technical Guide

An in-depth technical guide on the core signaling pathways of Pidotimod in T-lymphocytes for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic dipeptide molecule with immunomodulatory properties that influence both innate and adaptive immune responses.[1][2][3] Its primary role is to enhance the host's immune defenses, particularly in the context of respiratory tract infections.[4][5] This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, with a specific focus on its effects on T-lymphocytes. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound's immunomodulatory effects are not initiated by direct action on T-lymphocytes. Instead, it primarily targets antigen-presenting cells (APCs), particularly dendritic cells (DCs), which subsequently orchestrate the T-cell response.[2][6][7] The key molecular interactions involve the activation of Toll-like Receptors (TLRs), leading to a signaling cascade that promotes T-helper 1 (Th1) cell differentiation and activation.[1][8][9]

Interaction with Dendritic Cells and Upstream Signaling

The initial and most critical step in this compound's mechanism of action is its interaction with dendritic cells. This compound has been shown to upregulate the expression of Toll-like Receptor 2 (TLR2) on the surface of these cells.[1][10] This interaction triggers a series of events leading to DC maturation:

-

TLR2 Activation : this compound acts as a ligand for TLR2, initiating an intracellular signaling cascade.

-

NF-κB Pathway Activation : Downstream of TLR2 activation, the Nuclear Factor-kappa B (NF-κB) signaling pathway is engaged.[6] This leads to the translocation of NF-κB into the nucleus, where it acts as a transcription factor.

-

Upregulation of Co-stimulatory Molecules : NF-κB activation results in the increased expression of crucial co-stimulatory molecules on the DC surface, including CD83 and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules like HLA-DR.[2][6][9]

-

Pro-inflammatory Cytokine Production : Mature DCs are stimulated to produce and secrete pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[8][9][11]

A G protein-coupled chemokine receptor, CXCR3, has also been implicated in coordinating the T-cell response in inflamed tissues.[11] Furthermore, some research suggests that this compound can upregulate the expression of NLRP12, a NOD-like receptor that can modulate and attenuate TLR-induced inflammation, indicating a complex regulatory role.[12]

T-Lymphocyte Proliferation and Differentiation

The cytokines produced by this compound-activated dendritic cells, particularly IL-12, are pivotal in directing the differentiation of naive T-helper (Th0) cells.

-

Th1 Polarization : IL-12 is a potent inducer of Th1 differentiation.[2][5][8] This leads to the expansion of a T-cell population that produces a characteristic Th1 cytokine profile.

-

Cytokine Profile Shift : The Th1-polarized T-cells exhibit increased production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[11] Concurrently, there is a downregulation of Th2-associated cytokines, such as Interleukin-4 (IL-4).[2][5] This modulation of the Th1/Th2 balance is a hallmark of this compound's activity.

-

Enhanced Cell-Mediated Immunity : The increase in IFN-γ production enhances cell-mediated immunity by activating macrophages and natural killer (NK) cells, contributing to a more effective anti-viral and anti-bacterial response.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various immunological parameters as cited in the literature.

Table 1: Effect of this compound on T-Lymphocyte Subsets

| Parameter | This compound Treatment Details | Observed Effect | Reference |

| CD3+ Lymphocytes | 400 mg/day | 12% increase in the CD3+ compartment | [6] |

| CD3+ and CD4+ Cells | Meta-analysis of various studies | Significant increase | [4][5] |

| CD3+, CD4+, CD4+/CD8+ | Post-treatment analysis | Elevated levels compared to control | [11] |

| CD4+ and CD4+/CD8+ Ratio | In children with Mycoplasma pneumoniae pneumonia | Significant increment | [1] |

| CD3+ and CD8+ Cells | In children with mononucleosis | Significant reduction compared to standard treatment (p<0.001) | [4] |

Table 2: Effect of this compound on Dendritic Cell Maturation Markers

| Marker | Cell Type | This compound Treatment Details | Observed Effect | Reference |

| MHC-II | Murine Dendritic Cells | In vitro treatment | Increase to 90.71% from 67.50% in control | [13] |

| CD86 | Murine Dendritic Cells | In vitro treatment | Increase to 89.62% from 66.68% in control | [13] |

| HLA-DR, CD83, CD86 | Human Dendritic Cells | In vitro treatment | Upregulation of expression | [1][14] |

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Cell Type | This compound Treatment Details | Observed Effect | Reference |

| TNF-α and IL-12 | Dendritic Cells | In vitro and in vivo studies | Higher secretion | [9][11] |

| IFN-γ and IL-2 | T-Lymphocytes | Inferred from Th1 polarization | Increased production | [11] |

| IL-4 | T-Lymphocytes | Inferred from Th1 polarization | Downregulated secretion | [2][5] |

Mandatory Visualization

Caption: this compound signaling cascade in dendritic cells and T-lymphocytes.

Caption: General experimental workflow for analyzing this compound's effects on T-cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on T-lymphocytes.

Flow Cytometry for T-Lymphocyte Immunophenotyping

This protocol is for the analysis of T-cell subsets (CD3+, CD4+, CD8+) in peripheral blood mononuclear cells (PBMCs) following this compound treatment.

-

Materials:

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

This compound

-

Fluorochrome-conjugated monoclonal antibodies: Anti-CD3, Anti-CD4, Anti-CD8

-

Fc Block

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

-

-

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture and Treatment: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS. Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat cells with the desired concentration of this compound or vehicle control and incubate for 24-48 hours.

-

Cell Staining:

-

Harvest the cells and wash twice with PBS containing 2% FBS.

-

Resuspend the cell pellet in 100 µL of PBS with 2% FBS and add Fc Block to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

-

Add the pre-titrated amounts of fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS containing 2% FBS.

-

Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter properties. Analyze the percentages of CD3+, CD4+, and CD8+ T-cell populations.

-

ELISA for Cytokine Quantification

This protocol is for measuring the concentration of cytokines such as IFN-γ, IL-12, and IL-4 in cell culture supernatants.

-

Materials:

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

-

-

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Add 100 µL of cell culture supernatants (collected after this compound treatment) and recombinant cytokine standards (in a serial dilution) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).

-

Reaction Stopping and Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

-

Western Blot for NF-κB Activation

This protocol is for detecting the activation of the NF-κB pathway by analyzing the levels of phosphorylated IκBα or the nuclear translocation of p65.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-IκBα or anti-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear fractions). An increase in p-IκBα or nuclear p65 indicates NF-κB activation.[10][15]

-

This compound exerts its influence on T-lymphocytes through a well-defined, indirect mechanism that begins with the activation of dendritic cells via TLR2 signaling. This leads to DC maturation and the production of IL-12, which drives the differentiation of naive T-cells towards a Th1 phenotype. The resulting shift in the cytokine balance, favoring IFN-γ production, enhances cell-mediated immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound.

References

- 1. This compound: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on recurrent respiratory infections in children with Down syndrome: a retrospective Italian study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound in pediatrics: new evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ex vivo evaluation of this compound activity on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sarpublication.com [sarpublication.com]

- 9. Immunostimulants in respiratory diseases: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. From Legacy to Innovation: this compound’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agcongress.it [agcongress.it]

- 13. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Pidotimod's Interaction with Toll-like Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pidotimod is a synthetic dipeptide molecule with immunomodulatory properties that has been shown to enhance both innate and adaptive immune responses. A key aspect of its mechanism of action involves its interaction with Toll-like receptors (TLRs), a class of pattern recognition receptors that play a crucial role in the innate immune system's initial response to pathogens. This technical guide provides an in-depth overview of the current understanding of how this compound interacts with TLRs, focusing on the downstream signaling pathways and cellular responses. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's immunomodulatory effects at the molecular level.

Core Mechanism: Engagement with Toll-like Receptors

This compound's immunomodulatory activity is significantly attributed to its ability to modulate the function of various immune cells through the activation of Toll-like receptors. The primary trigger for this compound's effects is the stimulation of TLRs, which subsequently activates the innate immune response.[1][2] While research is ongoing, evidence points to this compound's interaction with several TLRs, most notably TLR2, with implications for TLR4 and TLR7 as well.[1][3]

Toll-like Receptor 2 (TLR2)

The most well-documented interaction of this compound is with TLR2. In vitro studies have demonstrated that this compound can upregulate the expression of TLR2 on the surface of human bronchial epithelial cells.[4][5] This upregulation is significant as TLR2 recognizes a wide range of microbial components, including peptidoglycans from Gram-positive bacteria, and initiates a signaling cascade that leads to an inflammatory response to clear the infection.

The downstream signaling of TLR2 activation by this compound involves the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to induce the expression and nuclear translocation of the p65 subunit of NF-κB in bronchial epithelial cells.[4][6] This translocation is a critical step in the activation of genes encoding for pro-inflammatory cytokines and other immune mediators.

Toll-like Receptor 4 (TLR4) and Toll-like Receptor 7 (TLR7)

In addition to TLR2, this compound has been reported to upregulate the signaling pathways of TLR4 and TLR7 in the respiratory epithelium.[3] TLR4 is the primary receptor for lipopolysaccharide (LPS), a component of Gram-negative bacteria, while TLR7 recognizes single-stranded viral RNA. The modulation of these TLRs suggests that this compound may contribute to a broader antimicrobial and antiviral response. However, detailed quantitative data on the extent of TLR4 and TLR7 upregulation and the specific downstream signaling events triggered by this compound are less characterized compared to TLR2.

Quantitative Data on this compound's Interaction with TLRs and Immune Markers

The following tables summarize the available quantitative data from in vitro and in vivo studies on the effects of this compound on TLR expression and the maturation of immune cells.

Table 1: Effect of this compound on TLR2 Expression in Human Bronchial Epithelial Cells (BEAS-2B)

| Treatment | Concentration | Incubation Time | Method | Result | Reference |

| This compound | 10 µg/ml | 24 hours | Flow Cytometry | Significant increase in TLR2 expression (p < 0.05) | [4] |

| This compound | 100 µg/ml | 24 hours | Flow Cytometry | Significant increase in TLR2 expression (p < 0.05) | [4] |

| This compound | 100 µg/ml | 1 hour | Western Blot | Upregulation of NF-κB p65 in cytoplasm and nucleus | [4] |

Table 2: Effect of this compound on Murine Dendritic Cell (DC) Maturation

| Cell Type | Treatment | Concentration | Incubation Time | Marker | Result (% positive cells) | Reference |

| Bone Marrow-Derived DCs | This compound | Not specified | Not specified | MHC-II | 52.43 ± 1.742% (vs. 10.52 ± 1.691% in control, p < 0.01) | [7] |

| CD86 | 43.81 ± 2.075% (vs. 20.96 ± 1.357% in control, p < 0.01) | [7] | ||||

| CD40 | 44.23 ± 2.008% (vs. 14.77 ± 0.957% in control, p < 0.01) | [7] | ||||

| DC2.4 cell line | This compound | 800 µg/ml | 48 hours | MHC-II | 90.71 ± 2.031% (vs. 67.50 ± 1.264% in control, p < 0.01) | [7] |

| CD86 | 89.62 ± 1.698% (vs. 66.68 ± 1.680% in control, p < 0.01) | [7] | ||||

| CD40 | 15.41 ± 0.836% (vs. 7.55 ± 0.660% in control, p < 0.01) | [7] |

Attenuation of TLR-Induced Inflammation via NLRP12

Interestingly, while this compound can activate TLR signaling, it also appears to possess a modulatory role in preventing excessive inflammation. Studies in monocytic cells have shown that this compound upregulates the expression of NLRP12 (NOD-like receptor family, pyrin domain containing 12).[8][9] NLRP12 is a negative regulator of inflammation that can inhibit NF-κB signaling. This dual action of activating TLRs to initiate an immune response while simultaneously upregulating an inhibitory molecule like NLRP12 suggests that this compound may help orchestrate a balanced and effective immune response without causing excessive inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's interaction with TLRs.

Protocol 1: In Vitro Upregulation of TLR2 in Human Bronchial Epithelial Cells

Objective: To assess the effect of this compound on TLR2 expression in human bronchial epithelial cells.

Cell Line: BEAS-2B (human bronchial epithelial cell line).

Reagents:

-

BEAS-2B cells

-

This compound solution (10 mg/ml stock)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Anti-TLR2 antibody (conjugated with a fluorescent dye for flow cytometry)

-

Isotype control antibody

-

Fixation and permeabilization buffers (for intracellular staining if required)

Procedure:

-

Seed BEAS-2B cells in 6-well plates and culture until they reach 70-80% confluency.

-

Prepare working solutions of this compound in complete culture medium at final concentrations of 10 µg/ml and 100 µg/ml. Include a vehicle control (medium only).

-

Remove the existing medium from the cells and add the this compound-containing or control medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, gently wash the cells with PBS.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Stain the cells with the fluorescently labeled anti-TLR2 antibody and the corresponding isotype control according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of TLR2 expression.

Protocol 2: Western Blot for NF-κB Nuclear Translocation

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Cell Line: BEAS-2B cells.

Reagents:

-

BEAS-2B cells

-

This compound solution (100 µg/ml)

-

Complete cell culture medium

-

PBS

-

Nuclear and cytoplasmic extraction buffers

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and treat BEAS-2B cells with this compound (100 µg/ml) for 1 hour as described in Protocol 1.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

-

Determine the protein concentration of the nuclear and cytoplasmic extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.

Protocol 3: Dendritic Cell Maturation Assay

Objective: To evaluate the effect of this compound on the maturation of dendritic cells.

Cells: Murine bone marrow-derived dendritic cells (BMDCs) or DC2.4 cell line.

Reagents:

-

BMDCs or DC2.4 cells

-

This compound solution (e.g., 800 µg/ml for DC2.4 cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, GM-CSF, and IL-4 for BMDCs)

-

Fluorescently labeled antibodies against DC maturation markers (e.g., anti-MHC-II, anti-CD86, anti-CD40) and corresponding isotype controls.

Procedure:

-

Culture BMDCs or DC2.4 cells in appropriate culture conditions.

-

Treat the cells with this compound at the desired concentration for 48 hours. Include an untreated control.

-

Harvest the cells and wash with PBS.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against the maturation markers and isotype controls.

-

Analyze the cells by flow cytometry to determine the percentage of cells expressing each marker and the MFI of expression.

Conclusion

This compound exerts its immunomodulatory effects in part through a complex interaction with Toll-like receptors. The upregulation of TLR2 and the subsequent activation of the NF-κB pathway in epithelial cells provide a clear mechanism for its role in enhancing the innate immune response to bacterial pathogens. The reported effects on TLR4 and TLR7 further suggest a broader spectrum of activity against both bacteria and viruses. Furthermore, the induction of NLRP12 highlights a sophisticated mechanism by which this compound may balance the pro-inflammatory response, preventing excessive inflammation. The data and protocols presented in this technical guide offer a solid foundation for further research into the precise molecular interactions of this compound with the TLR signaling network and its potential applications in the development of novel immunomodulatory therapies. Further investigation is warranted to fully elucidate the quantitative effects on TLR4 and TLR7 and to translate these in vitro findings into clinical efficacy.

References

- 1. From Legacy to Innovation: this compound’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agcongress.it [agcongress.it]

- 3. This compound: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of airway epithelial cell functions by this compound: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: this compound(PTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The immunomodulatory molecule this compound induces the expression of the NOD-like receptor NLRP12 and attenuates TLR-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Immunomodulatory Effects of Pidotimod

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Pidotimod, a synthetic dipeptide molecule known for its immunomodulatory properties.[1][2] The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and workflows. This compound's mechanism of action involves the modulation of both innate and adaptive immunity, making it a subject of significant interest for therapeutic development.[3][4][5][6]

Core Mechanisms of Action: Innate and Adaptive Immunity

Preclinical in vitro and in vivo studies have established that this compound's immunomodulatory activity is comprehensive, targeting multiple facets of the immune response.[1][4][7] Its primary effects include the maturation of dendritic cells (DCs), the promotion of a T-helper 1 (Th1) polarized response, the enhancement of natural killer (NK) cell and phagocytic functions, and the upregulation of crucial signaling pathways in epithelial cells.[1][3][7][8]

Modulation of Innate Immunity

This compound significantly impacts the first line of immune defense by acting on airway epithelial cells and professional phagocytes.

1.1.1 Upregulation of Toll-Like Receptor 2 (TLR2) in Airway Epithelium A key aspect of this compound's action on the innate immune system is its ability to modulate the functions of airway epithelial cells. These cells form a critical barrier and are actively involved in initiating immune responses.[1] Research has shown that this compound upregulates the expression of Toll-Like Receptor 2 (TLR2), a surface molecule essential for recognizing pathogen-associated molecular patterns and initiating an innate response to infectious stimuli.[1][9][10] This effect is associated with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][11]

1.1.2 Activation of NF-κB and Modulation of MAPK Signaling this compound has been shown to induce the expression of NF-κB p65 protein in the cytoplasm of bronchial epithelial cells and promote its translocation to the nucleus, a critical step in its activation.[9][11] Concurrently, this compound can inhibit the phosphorylation of extracellular-signal-regulated kinase (ERK1/2), a component of the MAPK pathway, particularly when stimulated by TNF-α.[9][11] This dual action suggests a regulatory role, where this compound can enhance defensive pathways like NF-κB while potentially dampening excessive inflammation mediated by the MAPK pathway.[11][12]

1.1.3 Enhancement of Phagocyte and Natural Killer (NK) Cell Activity Preclinical studies in animal models demonstrate that this compound can bolster the function of innate immune cells.[13] In mice with corticosteroid-induced immunosuppression, this compound treatment restored the number of peritoneal macrophages, increased their production of superoxide (B77818) anions, and restored the secretion of Tumor Necrosis Factor-alpha (TNF-α).[13] Furthermore, this compound potentiates the cytotoxic activity of NK cells, an effect observed in both young and aged mice, suggesting its potential to counteract age-associated immune deficits.[13]

Modulation of Adaptive Immunity

This compound plays a crucial role in bridging the innate and adaptive immune responses, primarily through its influence on dendritic cells and the subsequent polarization of T-lymphocytes.

1.2.1 Induction of Dendritic Cell (DC) Maturation Dendritic cells are potent antigen-presenting cells (APCs) that are critical for initiating the adaptive immune response. This compound promotes the functional maturation of DCs.[1][5][7] This is characterized by the upregulation of Human Leukocyte Antigen-DR isotype (HLA-DR) and co-stimulatory surface markers such as CD83 and CD86.[3][5][7][8] Mature DCs are more effective at presenting antigens to naive T-cells.

1.2.2 Promotion of a Th1-Polarized T-Cell Response Following the induction of DC maturation, this compound stimulates these cells to release pro-inflammatory cytokines, notably TNF-α and Interleukin-12 (IL-12).[8][14][15] These cytokines, particularly IL-12, are instrumental in driving the differentiation of naive T-helper cells towards a Th1 phenotype.[7] A Th1-polarized response is crucial for cell-mediated immunity against intracellular pathogens. This compound has been shown to enhance the secretion of Th1 cytokines like Interferon-gamma (IFN-γ) while down-regulating Th2 cytokines such as Interleukin-4 (IL-4).[7] This modulation of the Th1/Th2 balance is a cornerstone of its immunomodulatory effect.[7][14]

Summary of Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Epithelial Cell Signaling Markers

| Parameter Measured | Cell Line | Treatment Conditions | Result | Reference |

|---|---|---|---|---|

| TLR-2 Expression | BEAS-2B | This compound (10 & 100 µg/ml) | Statistically significant increase (p < 0.05) | [9] |

| NF-κB p65 Nuclear Translocation | BEAS-2B | This compound (100 µg/ml) for 1h | Upregulation in cytoplasm and translocation to nucleus | [9][11] |

| ERK1/2 Phosphorylation | BEAS-2B | This compound + TNF-α | Remarkable inhibition of TNF-α-induced phosphorylation | [9][11] |

| ICAM-1 Expression | BEAS-2B | This compound | No significant effect on constitutive or TNF-α-induced expression | [9] |

| IL-8 Release | BEAS-2B | this compound | No significant effect on constitutive or TNF-α/zymosan-induced release |[9] |

Table 2: Effects of this compound on Cytokine Production and T-Cell Subsets

| Parameter Measured | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| IL-4 Secretion | In vitro (PBMCs) | This compound | Down-regulated IL-4 secretion | [7] |

| IFN-γ Secretion | In vitro (PBMCs) | This compound | Enhanced IFN-γ secretion | [7] |

| IL-12 Secretion | Dendritic Cells | This compound | Stimulates release | [7] |

| IL-2 Production | In vitro (cancer patient PBMCs) | This compound (10, 25, 50 µg/ml) | Significant enhancement of IL-2 production | [16] |

| CD30+ Expression | In vitro (human PBMCs) | This compound | Down-regulated expression on mononuclear cells | [7][8][14] |

| Serum Immunoglobulins (IgG, IgA, IgM) | In vivo | This compound administration | Increased levels | [8][15] |

| T-lymphocyte Subsets (CD3+, CD4+) | In vivo | this compound administration | Increased levels |[8][15] |

Table 3: Effects of this compound on Innate Immune Cell Function

| Parameter Measured | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Superoxide Anion Production | Peritoneal macrophages from prednisolone-treated mice | This compound (oral or i.p.) | Significantly increased production | [13] |

| TNF-α Secretion | Peritoneal macrophages from prednisolone-treated mice | This compound | Fully restored secretion | [13] |

| Natural Killer (NK) Cell Activity | Ex vivo (young and old mice) | this compound | Potentiated NK cell activity |[13] |

Detailed Experimental Protocols

Protocol: In Vitro Analysis of this compound's Effect on Human Bronchial Epithelial Cells

This protocol is based on methodologies used to study this compound's effects on the BEAS-2B cell line.[9][11]

1. Cell Culture:

-

The BEAS-2B cell line (human bronchial epithelial cells) is cultured in a suitable medium (e.g., LHC-9) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are grown to approximately 80% confluence before experimentation.

2. Treatment:

-

Cells are treated with varying concentrations of this compound (e.g., 10 µg/ml, 100 µg/ml).

-

Co-stimulation with pro-inflammatory agents like TNF-α (e.g., 10 ng/ml) or zymosan can be performed to mimic an inflammatory environment.

-

A medium-only group serves as the negative control.

-

Incubation times vary depending on the endpoint (e.g., 1 hour for signaling pathway analysis, 24 hours for protein expression).

3. Analysis of Surface Marker Expression (TLR-2, ICAM-1):

-

Method: Flow Cytometry.

-

Cells are harvested, washed, and incubated with fluorescently-labeled monoclonal antibodies specific for TLR-2 and ICAM-1.

-

Isotype-matched control antibodies are used to set gates.

-

Data is acquired on a flow cytometer and analyzed to determine the percentage of positive cells and mean fluorescence intensity.

4. Analysis of Cytokine Release (IL-8):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Culture supernatants are collected after the treatment period.

-

A quantitative sandwich ELISA is performed using a commercial kit according to the manufacturer's instructions to determine the concentration of IL-8.

5. Analysis of Signaling Pathway Activation (NF-κB, ERK1/2):

-

Method: Western Blotting.

-

For NF-κB translocation, cytoplasmic and nuclear protein fractions are extracted from treated cells.

-

For ERK1/2 phosphorylation, whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against NF-κB p65, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or Lamin B).

-

Membranes are then incubated with secondary antibodies and visualized using a chemiluminescence detection system. Densitometry is used for quantification.[10]

Conclusion